2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a trifluoromethyl group, a triazolo-pyridazine moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolo-Pyridazine Moiety: This can be achieved by reacting a suitable pyridazine derivative with a trifluoromethylating agent under controlled conditions.
Attachment of the Pyrrolidine Ring: The triazolo-pyridazine intermediate is then reacted with a pyrrolidine derivative, often using a coupling reagent to facilitate the reaction.
Formation of the Pyrimidine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Industrial Chemistry: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and triazolo-pyridazine moiety are believed to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine
Uniqueness
2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile stands out due to its unique combination of a trifluoromethyl group, triazolo-pyridazine moiety, and pyrimidine ring. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13F3N8O |
---|---|
Molecular Weight |
390.32 g/mol |
IUPAC Name |
2-[3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxymethyl]pyrrolidin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C16H13F3N8O/c17-16(18,19)14-24-23-12-1-2-13(25-27(12)14)28-9-10-4-6-26(8-10)15-21-5-3-11(7-20)22-15/h1-3,5,10H,4,6,8-9H2 |
InChI Key |
BBAVKMBLYKXDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=NC=CC(=N4)C#N |
Origin of Product |
United States |
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